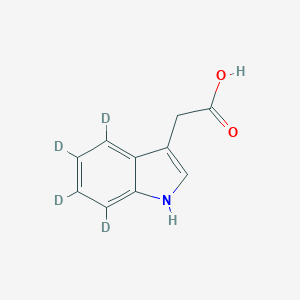
2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid
Cat. No. B033003
M. Wt: 179.21 g/mol
InChI Key: SEOVTRFCIGRIMH-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05420123
Procedure details


To indole-3-acetic acid (186 mg, 1.06 mmol) in 3.5 mL of methylene chloride and 0.009 mL of dimethylformamide, oxalyl chloride (2 M in methylene chloride, 0.64 mL, 1.27 mmol) was added. The mixture was stirred at room temperature for 1 hour and concentrated to give 1H-indole-3-acetyl chloride.




Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][C:11]([OH:13])=O)=[CH:2]1.C(Cl)(=O)C([Cl:17])=O>C(Cl)Cl.CN(C)C=O>[CH:6]1[CH:5]=[C:4]2[C:3]([CH2:10][C:11]([Cl:17])=[O:13])=[CH:2][NH:1][C:9]2=[CH:8][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
186 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(=O)O
|
|
Name
|
|
|
Quantity
|
0.64 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
3.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.009 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=C2C(=C1)C(=CN2)CC(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
